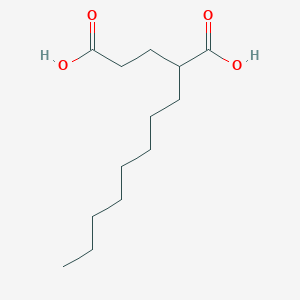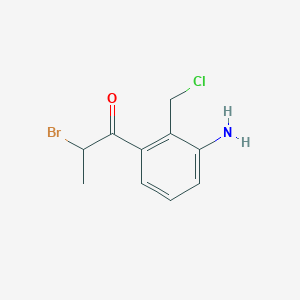
2-Octylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a carbonyl compound and is often used in research related to life sciences . This compound is notable for its unique structure, which includes a long octyl chain and two carboxylic acid groups.
Méthodes De Préparation
The synthesis of 2-Octylpentanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of this compound precursors using strong oxidizing agents. The reaction conditions typically require a controlled environment to ensure the selective oxidation of the desired functional groups .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
2-Octylpentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Octylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on various biological systems.
Medicine: Research has explored its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Octylpentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate metabolic pathways by influencing the activity of enzymes and other proteins involved in these processes. Its effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and metabolism .
Comparaison Avec Des Composés Similaires
2-Octylpentanedioic acid can be compared with other similar compounds, such as:
2-Oxopentanedioic acid:
3-Hydroxy-2-octylpentanedioic acid: A closely related compound with similar structural features but different functional groups
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59039-06-4 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-11(13(16)17)9-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
AHZOIEGTARBHAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)

![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)





![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

